molecular formula C12H12O B1367582 4-Phenylcyclohex-3-en-1-one CAS No. 51171-71-2

4-Phenylcyclohex-3-en-1-one

Cat. No. B1367582
Key on ui cas rn: 51171-71-2
M. Wt: 172.22 g/mol
InChI Key: VPDOJRAQWOKHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03960961

Procedure details

To 34 ml. of well stirred trifluoroacetic acid, 50 g. of 4-phenyl-4-hydroxycyclohexanone (obtained as in Example 75) is added. After about 5 minutes the mixture is poured into an excess of aqueous sodium bicarbonate solution. The precipitated material is extracted with ether and the extract washed with water and brine and evaporated to dryness to give 4-phenyl-3-cyclohexen-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]1([C:14]2(O)[CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)(O)[O-].[Na+]>>[C:8]1([C:14]2[CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH:15]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCC(CC1)=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The precipitated material is extracted with ether
WASH
Type
WASH
Details
the extract washed with water and brine
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.